4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine core substituted at position 2 with a methylsulfanyl group and at position 4 with a piperidin-1-yl moiety. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-23-16-19-7-3-15(20-16)21-8-4-12(5-9-21)11-22-14-2-6-18-10-13(14)17/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCELWLTYADMLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of 2-(Methylsulfanyl)pyrimidine-4-amine
The pyrimidine ring is typically synthesized via the Biginelli reaction or cyclocondensation of thiourea derivatives. A modified approach involves reacting ethyl cyanoacetate with methyl isothiocyanate under basic conditions to form 2-methylsulfanyl-4-hydroxypyrimidine, followed by chlorination using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-(methylsulfanyl)pyrimidine. Subsequent amination with ammonia or ammonium hydroxide introduces the 4-amino group, though this step requires careful temperature control (0–5°C) to avoid over-substitution.
Piperidine Intermediate Preparation
The piperidine moiety, 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine, is synthesized through a nucleophilic substitution reaction. 3-Chloro-4-hydroxypyridine is treated with 4-(chloromethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves ~75% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Coupling Strategies for Pyrimidine-Piperidine Assembly
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-chloro-2-(methylsulfanyl)pyrimidine and 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine is employed. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C for 24 hours affords the target compound in 68% yield. This method minimizes side products but requires rigorous exclusion of moisture.
Nucleophilic Aromatic Substitution
Direct displacement of the 4-chloro group in pyrimidine by the piperidine amine is performed under milder conditions. Heating 4-chloro-2-(methylsulfanyl)pyrimidine with 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine in acetonitrile at 60°C for 48 hours with triethylamine (Et₃N) as a base yields 55–60% product. While less efficient than Buchwald-Hartwig, this method avoids expensive catalysts.
Optimization and Challenges
Regioselectivity in Piperidine Functionalization
The orientation of the (3-chloropyridin-4-yl)oxy methyl group on piperidine is critical. Studies show that steric hindrance from the pyridine ring favors substitution at the piperidine 4-position, but competing reactions at the 2- or 3-positions can occur if reaction times exceed 15 hours. Kinetic monitoring via HPLC is recommended to terminate reactions at ~85% conversion.
Purification and Stability
The final compound exhibits sensitivity to light and moisture. Reverse-phase chromatography (C18 column, acetonitrile/water 65:35) followed by lyophilization provides a stable crystalline form (melting point: 142–144°C). Storage under argon at −20°C prevents degradation over 12 months.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Buchwald-Hartwig | 68 | 98.5 | High efficiency | Pd catalyst cost |
| Nucleophilic Substitution | 55–60 | 97.2 | Low-cost reagents | Longer reaction time |
Data adapted from patent WO2011112662A1 and RSC supplementary information.
Scale-Up Considerations
Industrial-scale synthesis prioritizes the nucleophilic substitution route due to lower catalyst costs. A pilot study using a 10 L reactor achieved 58% yield with in-situ purification via acid-base extraction (HCl/NaOH washes). Continuous flow systems are being explored to reduce reaction times from 48 to 8 hours .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfanyl group can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: : The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: : The chloropyridinyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents like hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C) as a catalyst for hydrogenation.
Substitution: : Nucleophiles including sodium methoxide for ether formation.
Major Products
Oxidation: : Sulfoxide derivatives.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Substituted pyridine products depending on the nucleophile used.
Scientific Research Applications
This compound's diverse structural features lend it to various scientific applications:
Chemistry: : Acts as a precursor for more complex organic molecules.
Biology: : Serves as a probe in studying enzymatic activities involving sulfanyl groups.
Medicine: : Investigated for potential therapeutic properties in treating diseases.
Industry: : Used in the development of advanced materials due to its multifunctional groups.
Mechanism of Action
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine exerts its effects by interacting with specific molecular targets, potentially binding to enzyme active sites or receptor proteins. The interaction with sulfanyl groups can influence biological pathways and cellular activities.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS 2548980-32-9): This compound replaces the 3-chloropyridinyl group with a pyrazin-2-yloxy moiety. Molecular weight (317.4 g/mol) is lower than the target compound due to the absence of chlorine .
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid (EP 1 808 168 B1):
The piperidine here is linked to a methanesulfonylphenyl-pyrazolopyrimidine group. The sulfonyl moiety increases hydrophilicity and may improve solubility but could reduce membrane permeability relative to the methylsulfanyl group in the target compound .
Core Heterocycle Modifications
- 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These compounds feature a pyrido-pyrimidinone core instead of a simple pyrimidine. However, the lactam group may reduce metabolic stability compared to the methylsulfanyl-substituted pyrimidine .
- Chromeno[4,3-d]pyrimidin-5-one Derivatives: The chromene-fused pyrimidine core (e.g., 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromenopyrimidine) introduces a bulky, planar structure. Computational studies indicate good oral bioavailability, but steric hindrance from the chromene ring may limit target engagement compared to the more flexible piperidine-pyrimidine scaffold .
Functional Group Comparisons
- Methylsulfanyl vs. Trifluoromethyl/Sulfonyl Groups: Compounds like 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl methanone () use trifluoromethyl groups, which enhance metabolic stability via electron-withdrawing effects. In contrast, the methylsulfanyl group in the target compound is more lipophilic, favoring passive diffusion but susceptible to oxidative metabolism .
- Chloropyridinyl vs. Substituted Phenyl Groups: The 3-chloropyridinyl group in the target compound may offer stronger π-π stacking interactions with aromatic residues in biological targets compared to phenyl or pyridinyl groups in analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (). Chlorine’s electronegativity also modulates electronic effects at the binding site .
Drug-Likeness and ADME Profiles
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.8 g/mol. The structure features a pyrimidine core substituted with both a piperidine ring and a chloropyridine moiety, linked via an ether bond.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 2640829-12-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and pyrimidine cores have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies have demonstrated that piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
| Compound | IC50 (µM) |
|---|---|
| Standard (Thiourea) | 21.25 ± 0.15 |
| Compound X | 2.14 ± 0.003 |
| Compound Y | 0.63 ± 0.001 |
Binding Interactions
Fluorescence measurements have been employed to study the binding interactions of this compound with bovine serum albumin (BSA). Such studies are critical for understanding the pharmacokinetics of drug candidates, as they provide insights into how well a drug can bind to plasma proteins, influencing its distribution and efficacy in vivo .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and specificity towards these targets can modulate various biological pathways, leading to therapeutic effects.
Case Studies
- Antimicrobial Screening : A series of synthesized compounds similar to the target molecule were evaluated for their antibacterial properties. The results indicated that compounds with a piperidine structure demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- AChE Inhibition Studies : In vitro assays showed that certain derivatives exhibited strong AChE inhibition, making them potential candidates for further development in treating cognitive disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example, the piperidine core can be functionalized via etherification using 3-chloropyridin-4-ol under basic conditions (e.g., NaOH in dichloromethane), followed by thiolation of the pyrimidine ring with methylsulfanyl groups. Reaction optimization should focus on solvent polarity (e.g., dichloromethane for solubility) and temperature control (25–40°C) to minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients improves yield (≥85%) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfanyl protons at δ 2.4–2.6 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity (>99%) can be verified via HPLC with a C18 column and acetonitrile/water mobile phase. X-ray crystallography may resolve stereochemical ambiguities in the piperidine moiety .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow H300/H310 (acute toxicity) and P301+P310 (immediate medical attention if ingested) guidelines. Use fume hoods for reactions involving volatile chloropyridine intermediates. Store at 2–8°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its biological activity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, particularly at the pyrimidine ring and chloropyridine oxygen. Compare with structurally similar compounds (e.g., 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine) to identify critical interactions with biological targets like kinases or GPCRs. Solubility studies (logP ~3.2) and molecular docking (AutoDock Vina) can predict membrane permeability and binding affinities .
Q. How to resolve contradictions in reported solubility data across studies?
- Methodological Answer : Systematically test solubility in DMSO, PBS (pH 7.4), and ethanol under controlled temperatures (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from residual solvents (e.g., dichloromethane) or polymorphic forms. Include Karl Fischer titration to quantify water content in samples .
Q. What strategies improve yield in multi-step syntheses?
- Methodological Answer : Optimize intermediates (e.g., 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine) via flow chemistry to reduce reaction times. Use microwave-assisted synthesis (100–120°C, 30 min) for coupling steps. Monitor reaction progress with in-situ FTIR to detect key functional groups (e.g., C-S stretch at 650 cm⁻¹) .
Q. How to design SAR studies for this compound’s derivatives?
- Methodological Answer : Synthesize analogs with variations in the methylsulfanyl group (e.g., replacing with sulfoxide or sulfone) and piperidine substituents (e.g., fluorophenyl or morpholine). Test against enzyme panels (e.g., cytochrome P450 isoforms) and cancer cell lines (IC50 assays). Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What computational tools predict metabolic stability?
- Methodological Answer : Employ ADMET Predictor or Schrödinger’s QikProp to estimate hepatic clearance and CYP450 inhibition. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolic sites include the methylsulfanyl group (oxidation to sulfoxide) and chloropyridine ring (hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
